molecular formula C22H19ClN4O5 B1683842 Tivozanib CAS No. 475108-18-0

Tivozanib

Cat. No.: B1683842
CAS No.: 475108-18-0
M. Wt: 454.9 g/mol
InChI Key: SPMVMDHWKHCIDT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tivozanib is a kinase inhibitor that predominantly inhibits the vascular endothelial growth factor receptors (VEGFR) . The primary targets of this compound are VEGFR-1, VEGFR-2, and VEGFR-3 . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is often exploited by cancer cells for their growth and proliferation .

Mode of Action

This compound works by blocking the action of the abnormal protein that signals cancer cells to multiply . It achieves blockade of the VEGFR-1, 2, and 3 receptors at very low concentrations . This inhibition of VEGFR phosphorylation prevents the activation of the downstream signaling pathways that promote cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of VEGFR by this compound affects the VEGF signaling pathway , which is critical for angiogenesis . By blocking this pathway, this compound suppresses angiogenesis, thereby preventing the supply of nutrients and oxygen to the cancer cells, which in turn inhibits their growth and proliferation .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. After oral administration, the highest blood serum levels of this compound are reached within 2 to 24 hours . Over 99% of the substance is bound to plasma proteins, predominantly albumin . The elimination half-life of this compound is 4.5–5.1 days , and it is excreted primarily through the feces (79% ) and urine (12% ) .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of angiogenesis, vascular permeability, and tumor growth . Clinically, this results in a decrease in tumor size and potentially a delay in disease progression . It’s important to note that the response to this compound can vary among individuals and depends on several factors, including the genetic makeup of the tumor and the individual’s overall health status .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain liver enzymes can affect the metabolism of this compound, potentially altering its effectiveness . Additionally, factors such as the individual’s overall health status, the presence of other medications, and genetic variations can also influence the action and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Tivozanib interacts with various biomolecules, primarily the VEGFRs 1, 2, and 3 . As a kinase inhibitor, it binds to these receptors and inhibits their activity, thereby disrupting the VEGF signaling pathway . This interaction is crucial in its role as an anti-angiogenic agent, as it prevents the formation of new blood vessels, a process that is often exploited by cancer cells for growth and metastasis .

Cellular Effects

This compound has significant effects on various types of cells, particularly cancer cells. By inhibiting VEGFRs, it disrupts angiogenesis, a process vital for tumor growth and survival . This leads to a decrease in nutrient supply to the tumor cells, thereby inhibiting their proliferation and inducing apoptosis . Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, all of which contribute to its anti-cancer effects .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with VEGFRs. It binds to these receptors and inhibits their tyrosine kinase activity, thereby preventing the downstream signaling events that promote angiogenesis . This results in the inhibition of cancer cell proliferation and induction of apoptosis .

Temporal Effects in Laboratory Settings

Long-term results from the phase 3 TIVO-3 trial showed continued efficacy and safety with this compound in patients with relapsed or refractory advanced RCC . The treatment was well-tolerated, and patients receiving this compound had lower rates of dose reduction, interruption, or permanent discontinuation than those receiving sorafenib .

Dosage Effects in Animal Models

In an immunosuppressed hepatocellular carcinoma (HCC) animal model, this compound demonstrated significant tumor growth inhibition with daily oral administration at the dose of 0.2mg/kg for 2 weeks .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 (CYP) 1A1 and 3A4 . Cyp1a1 is expressed primarily in extrahepatic tissues and is unlikely to be extensively involved in hepatic metabolism .

Transport and Distribution

Given its role as a VEGFR inhibitor, it is likely that it is distributed to areas of active angiogenesis, such as tumor tissues .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. As a kinase inhibitor, it is expected to exert its effects at the cell membrane where the VEGFRs are located .

Chemical Reactions Analysis

Tivozanib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. .

Scientific Research Applications

Tivozanib has several scientific research applications:

Properties

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O5/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18/h4-11H,1-3H3,(H2,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMVMDHWKHCIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963865
Record name Tivozanib
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1g/mL
Record name Tivozanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The VHL mutation-HIF upregulation-VEGF transcription is the main pathway implicated in the growth of renal cell carcinoma. Vascular endothelial growth factor receptors (VEGFR receptors) are important targets for tyrosine kinase inhibitors, which halt the growth of tumours. Tivozanib is a tyrosine kinase inhibitor that exerts its actions by inhibiting the phosphorylation of vascular endothelial growth factor receptor (VEGFR)-1, VEGFR-2 and VEGFR-3 and inhibits other kinases such as c-kit and platelet derived growth factor beta (PDGFR β). The above actions inhibit tumour growth and progression, treating renal cell carcinoma.
Record name Tivozanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

475108-18-0
Record name Tivozanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475108-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tivozanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475108180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tivozanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tivozanib
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URL https://comptox.epa.gov/dashboard/DTXSID20963865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIVOZANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172030934T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

220-233
Record name Tivozanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

2-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline (100 mg) was dissolved in chloroform (5 ml) and triethylamine (0.5 ml) to prepare a solution. A solution of triphosgene (100 mg) in chloroform was then added to the solution, and the mixture was stirred at room temperature for 15 min. Next, 3-amino-5-methylisoxazole (38 mg) was added thereto, and the mixture was further stirred at room temperature overnight. Distilled water was added to the reaction solution, and the mixture was subjected to separatory extraction with chloroform. The organic layer was washed with saturated brine and was dried over sodium sulfate. The organic layer was concentrated under the reduced pressure, and the residue was purified by HPLC using chloroform/acetone for development to give 78 mg of the title compound.
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100 mg
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0.5 mL
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100 mg
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38 mg
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Synthesis routes and methods II

Procedure details

said process comprising the steps of: adding methanol to N-{2-chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N′-(5-methyl-3-isoxazolyl)urea, adding a solution of maleic acid in methanol dropwise thereto, stirring the mixture to give a maleate of N-{2-chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N′-(5-methyl-3-isoxazolyl)urea, and
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Tivozanib is a potent, selective, and orally bioavailable tyrosine kinase inhibitor (TKI) that specifically targets vascular endothelial growth factor receptors (VEGFRs) [, , , , , , , ].

A: this compound exhibits inhibitory activity against all three VEGF receptors: VEGFR-1, VEGFR-2, and VEGFR-3 [, , , , , , ].

A: By inhibiting VEGFRs, this compound disrupts the VEGF signaling pathway, a critical pathway involved in angiogenesis (the formation of new blood vessels). This effectively limits the tumor's ability to develop new blood vessels, hindering its growth and progression [, , , , , , ].

A: Research suggests that this compound might contribute to epithelial-to-mesenchymal transition (EMT) inhibition, a process associated with cancer cell invasion and metastasis. Studies indicate that this compound increased E-cadherin levels while decreasing N-cadherin levels in oral squamous cell carcinoma cell lines, suggesting its potential to inhibit EMT [].

A: Preclinical studies indicate that this compound can modulate the tumor microenvironment by blocking inflammatory and angiogenic reactions triggered by capecitabine monotherapy [].

ANone: These specific details are not provided in the provided research papers.

ANone: The provided research papers focus primarily on the pharmacological aspects of this compound. Data regarding its material compatibility and stability under diverse conditions is not discussed.

ANone: The provided research papers primarily focus on this compound's role as a VEGFR inhibitor in the context of cancer treatment. No catalytic properties or applications outside this scope are discussed.

A: While the provided research papers do not detail specific computational models, they highlight the importance of future studies exploring this compound's activity using methods like biomarker assessments and further exploration of the structure-activity relationship [, ].

ANone: The provided research papers do not delve into specific structural modifications of this compound or their impact on its pharmacological properties.

A: While specific stability data is not provided, the research indicates that this compound is orally bioavailable and administered as an oral medication [, , , , , , ]. The papers do not detail specific formulation strategies employed.

ANone: The research papers provided primarily focus on the clinical research and development of this compound. Information related to specific SHE regulations is not discussed.

A: this compound possesses a long half-life, reported to be approximately 89.3 hours in a study involving healthy male participants []. This long half-life is considered one of the longest among VEGF TKIs [].

A: this compound is slowly absorbed and eliminated after oral administration [, ]. The primary route of elimination is through feces, with a small percentage of metabolites excreted in urine [].

A: Research indicates that consuming this compound with food decreases its maximum concentration (Cmax) by approximately 23% but does not significantly impact overall drug exposure (AUC0–∞) [, ].

A: Studies show that co-administration of this compound with rifampin, a CYP3A4 inducer, significantly decreases this compound exposure. Conversely, ketoconazole, a CYP3A4 inhibitor, does not significantly affect this compound pharmacokinetics [].

A: Research observed an increase in plasma VEGF and a decrease in plasma VEGFR-1 and VEGFR-2 after one to three weeks of this compound treatment [].

ANone: Researchers have employed a variety of models to study this compound's efficacy:

  • In vitro: Cell viability assays, cell imaging analysis, immunofluorescence staining of mitosis cells, and flow cytometry have been used to assess this compound's effects on cell proliferation and cell cycle progression in various cancer cell lines, including thyroid cancer (SW579) and vascular endothelial cells (HUVEC) [].
  • In vivo: this compound's antitumor activity has been evaluated in various xenograft tumor models in athymic rats, including those derived from breast, lung, and colorectal cancers [, , ]. Genetically engineered mouse models, including those with specific mutations in EGFR and KRAS, have also been used to study this compound's efficacy in lung cancer [, , ].

A: this compound demonstrated antitumor activity in phase II and III clinical trials involving patients with advanced renal cell carcinoma (RCC). In a phase II randomized discontinuation trial, this compound exhibited an objective response rate (ORR) of 24% and a median progression-free survival (PFS) of 11.7 months []. A phase III trial (TIVO-1) compared this compound to sorafenib, another VEGFR inhibitor, and found that while this compound did not significantly improve overall survival, it led to a longer PFS compared to sorafenib [, ].

A: Preclinical studies suggest this compound's potential in various cancer types, including breast, lung, colorectal, and oral squamous cell carcinoma [, , , , , ]. Clinical trials investigating this compound's efficacy and safety in these cancer types are ongoing [, , ].

A: While specific resistance mechanisms are not fully elucidated in the provided research, some studies suggest that tumor cells may become less sensitive to this compound over time []. Additionally, research indicates that myeloid infiltration within the tumor microenvironment might play a role in this compound resistance [].

A: The most frequently reported adverse events associated with this compound are hypertension and dysphonia. Other common side effects include fatigue, nausea, diarrhea, and hand-foot skin reactions [, , ].

A: Studies dedicated to assessing this compound's cardiac safety found no clinically significant QTc prolongation in patients with advanced solid tumors treated with the recommended dose of 1.5 mg daily [, , ].

ANone: The provided research papers primarily focus on this compound's systemic administration and do not delve into specific drug delivery or targeting strategies.

ANone: The provided research papers do not provide information regarding the environmental impact or degradation of this compound.

ANone: The research papers do not provide detailed information about the dissolution rate and solubility of this compound in different media.

ANone: The research papers do not elaborate on the validation details of the analytical methods used for this compound.

ANone: Specific details regarding quality control and assurance measures for this compound are not included in the provided research papers.

A: Research demonstrates that this compound can reverse multidrug resistance mediated by ABC transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (BCRP). This compound achieves this by increasing the intracellular accumulation of substrate drugs, inhibiting the efflux activity of these transporters, and inhibiting their ATPase activity []. This finding suggests potential strategies for enhancing the efficacy of other anticancer drugs that are substrates of these transporters when used in combination with this compound.

ANone: The provided research papers focus primarily on this compound's pharmacological and clinical aspects. Information on its biocompatibility and biodegradability is not explicitly addressed.

A: this compound demonstrates efficacy comparable to other VEGFR inhibitors in treating advanced RCC, particularly in patients who have received prior therapies. While it did not demonstrate a significant overall survival benefit compared to sorafenib in the TIVO-1 trial, it showed improved progression-free survival and a more favorable safety profile [, ]. Cost comparisons and economic analyses are not discussed in the provided research papers.

A: this compound's selectivity for VEGFRs and its long half-life might make it a preferred option for patients who cannot tolerate the side effects of multikinase VEGFR inhibitors or require less frequent dosing [, , ].

ANone: The provided research papers do not address recycling and waste management strategies for this compound.

ANone: Continued research on this compound would benefit from:

  • Development of robust preclinical models: Establishing models that accurately reflect human tumor heterogeneity and drug response is essential for evaluating novel treatment strategies and identifying biomarkers of response [, , ].
  • Biomarker discovery and validation: Identifying biomarkers that predict this compound response, monitor treatment efficacy, and identify potential adverse effects is crucial for optimizing its clinical use [, , ].
  • Clinical trial infrastructure: Conducting well-designed clinical trials in various cancer types and patient populations is essential for further evaluating this compound's efficacy and safety, particularly in combination therapies [, , , ].

ANone: Key milestones in this compound's development include:

  • Preclinical development: Demonstrating potent and selective inhibition of VEGFRs and antitumor activity in preclinical models [, , ].
  • Phase II trials: Showing promising activity and tolerability in patients with advanced RCC [, ].
  • Phase III TIVO-1 trial: Demonstrating improved progression-free survival compared to sorafenib in treatment-naïve advanced RCC patients [, ].
  • FDA approval: Receiving regular approval from the US FDA in March 2021 for treating patients with relapsed or refractory advanced RCC after two or more prior systemic therapies [].

ANone: Future research on this compound can benefit from collaborations between:

  • Oncologists and immunologists: To further investigate this compound's immunomodulatory effects and explore its potential in combination with immunotherapy [, , , ].
  • Pharmacologists and medicinal chemists: To design and synthesize novel this compound analogs with improved pharmacological properties, such as enhanced potency, selectivity, or pharmacokinetic profiles [, ].
  • Clinicians and bioinformaticians: To analyze clinical trial data and identify potential biomarkers that predict this compound response or toxicity [, , ].

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